molecular formula C16H10N2O5 B5866018 (4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one

Cat. No.: B5866018
M. Wt: 310.26 g/mol
InChI Key: DPHSZTWOQXSNCA-NTEUORMPSA-N
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Description

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a 1,2-oxazol-5-one ring, substituted with a 4-hydroxyphenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolone ring. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Nitration using nitric acid and sulfuric acid

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amino-substituted oxazolone

    Substitution: Formation of nitro or halogen-substituted derivatives

Scientific Research Applications

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one
  • (4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1,2-oxazol-5-one
  • (4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-bromophenyl)-1,2-oxazol-5-one

Uniqueness

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one is unique due to the presence of both a hydroxyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in the oxazolone scaffold makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-13-7-1-10(2-8-13)9-14-15(17-23-16(14)20)11-3-5-12(6-4-11)18(21)22/h1-9,19H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHSZTWOQXSNCA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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